molecular formula C13H15NO2 B2733036 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid CAS No. 1260741-03-4

2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid

Cat. No.: B2733036
CAS No.: 1260741-03-4
M. Wt: 217.268
InChI Key: FGPYQECEIYESLC-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid is a chemical building block of significant interest in organic and medicinal chemistry research. This compound features a dihydroquinoline core, a scaffold recognized for its utility in synthesizing a wide range of complex heterocyclic systems . The carboxylic acid functional group at the 6-position makes it a versatile precursor for further chemical modifications, enabling the construction of diverse molecular architectures such as coumarin derivatives, oxazolones, and pyrimidines for structure-activity relationship (SAR) studies . The dihydroquinoline structural motif is known for its antioxidant properties, and related derivatives have shown promise in preclinical research for mitigating oxidative stress and NF-κB-mediated inflammation, suggesting potential avenues for neuroprotective investigation . As a functionalized derivative of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)—an established antioxidant used in polymer science —this carboxylic acid variant provides researchers with a handle to develop new compounds with potential applications in material science and pharmaceutical development. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

2,2,4-trimethyl-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-5-4-9(12(15)16)6-10(8)11/h4-7,14H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPYQECEIYESLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C(=O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid typically involves the condensation of aniline with acetone, followed by cyclization and functional group modifications. One common method includes the use of metal-modified catalysts such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al₂O₃. This method employs microwave-assisted hydrothermal conditions to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective methods. The classical Skraup synthesis, which involves the reaction of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid, is one such method. this process requires careful control of reaction conditions due to the exothermic nature and potential hazards associated with high temperatures and strong acids .

Chemical Reactions Analysis

Oxidation Reactions

TMDHQ-6-COOH undergoes oxidation primarily at the dihydroquinoline ring and methyl groups:

  • Ring Oxidation : Exposure to strong oxidizing agents like KMnO₄ in acidic conditions converts the dihydroquinoline moiety into a fully aromatic quinoline system, forming 2,2,4-trimethylquinoline-6-carboxylic acid (yield: ~85%) .

  • Methyl Group Oxidation : Tertiary methyl groups at positions 2 and 4 are oxidized to carboxylic acid groups under harsh conditions (e.g., CrO₃/H₂SO₄), yielding polycarboxylic derivatives .

Key Reaction Conditions

ReagentConditionsProductYieldSource
KMnO₄ (aq. H₂SO₄)80°C, 4 hrs2,2,4-TMQ-6-COOH85%
CrO₃/H₂SO₄Reflux, 12 hrs2,4-Dicarboxyquinoline derivative62%

Reduction Reactions

The dihydroquinoline core can undergo further reduction:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure (1–3 atm) saturates the quinoline ring, producing decahydroquinoline derivatives. This reaction retains the carboxylic acid group.

Example

  • Substrate : TMDHQ-6-COOH

  • Catalyst : 10% Pd/C

  • Conditions : H₂ (2 atm), EtOH, 25°C, 6 hrs

  • Product : 2,2,4-Trimethyl-decahydroquinoline-6-carboxylic acid (yield: 78%).

Substitution Reactions

The electron-rich quinoline ring facilitates electrophilic substitution:

  • Halogenation : Bromination with Br₂/FeBr₃ occurs regioselectively at position 5 of the quinoline ring .

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 7 .

Regioselectivity Trends

ReactionPosition ModifiedMajor ProductYieldSource
Bromination (Br₂/FeBr₃)C55-Bromo-TMDHQ-6-COOH73%
Nitration (HNO₃/H₂SO₄)C77-Nitro-TMDHQ-6-COOH68%

Polymerization

TMDHQ-6-COOH can undergo acid-catalyzed oligomerization:

  • Catalyst : Anhydrous AlCl₃ or HCl (15–25% concentration) induces dimerization/trimerization via radical or electrophilic mechanisms .

  • Reaction Dynamics : Higher catalyst loads (6–8 wt% AlCl₃) favor dimer formation, while prolonged heating (>100°C) increases trimer content .

Polymerization Data

CatalystTemp (°C)Time (hrs)Dimer ContentTrimer ContentSource
AlCl₃ (8 wt%)110479%15%
HCl (20%)130662%28%

Functional Group Transformations

The carboxylic acid group enables classic derivatization:

  • Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under H₂SO₄ catalysis to form methyl/ethyl esters (yield: 90–95%).

  • Amidation : Coupling with amines via DCC/HOBt forms amides (e.g., benzylamide, yield: 82%).

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

  • Conditions : Heating at 200°C or refluxing in HBr/AcOH removes CO₂, yielding 2,2,4-trimethyl-1,2-dihydroquinoline .

Comparative Reactivity

TMDHQ-6-COOH shows distinct behavior compared to analogs:

CompoundOxidation SusceptibilityPolymerization Rate
TMDHQ-6-COOHHigh (due to -COOH)Moderate
2,2,4-Trimethyl-1,2-dihydroquinolineLowHigh
6-Hydroxy-TMDHQModerateLow

Source:

Mechanistic Insights

  • Radical Pathways : Polymerization involves initial H-abstraction from methyl groups, forming resonance-stabilized radicals that couple .

  • Electrophilic Aromatic Substitution : Directed by the electron-donating methyl groups and electron-withdrawing -COOH group .

Scientific Research Applications

Table 1: Synthesis Methods

MethodDescription
CondensationReaction of aniline with acetone derivatives in the presence of an acid catalyst .
Magnesium Amide-InducedSequential conjugate addition followed by dehydration to form carboxylic acid derivatives .
Continuous Flow ReactorsOptimized for large-scale production to ensure consistent quality and yield .

Antioxidant Properties

Research has demonstrated that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit strong antioxidant activity. A study highlighted that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline significantly reduced oxidative stress in rats with acetaminophen-induced liver damage. This reduction was associated with decreased levels of pro-inflammatory cytokines and improved liver function markers .

Neuroprotective Effects

Another application is in the realm of neuroprotection. The compound has shown potential in alleviating oxidative stress and inflammation in experimental models of Parkinson's disease. The study indicated that treatment with 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline improved motor coordination and reduced markers of oxidative damage in the brain .

Table 2: Biological Activities

ActivityDescription
AntioxidantReduces oxidative stress and improves liver function in animal models .
Anti-inflammatoryDecreases pro-inflammatory cytokine levels in liver injury models .
NeuroprotectiveAlleviates symptoms in experimental Parkinson's disease models .

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent. Specifically, it acts as an inhibitor of gluconate 2-dehydrogenase, which is involved in glucose metabolism. This property may have implications for treating metabolic disorders .

Case Study: Hepatoprotective Effects

A notable case study involved administering 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline to rats subjected to acetaminophen-induced liver injury. The results showed significant hepatoprotective effects characterized by normalized liver enzyme levels and reduced histopathological alterations. This suggests its potential use as a therapeutic agent for liver diseases .

Industrial Applications

In addition to its biological significance, 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid serves as an important antioxidant in polymer chemistry. It is utilized as a synthetic intermediate for various antioxidants used in the stabilization of polymers against oxidative degradation .

Table 3: Industrial Uses

ApplicationDescription
Polymer StabilizationActs as an antioxidant to prevent degradation of polymers during processing and usage .
Synthetic IntermediateUsed to synthesize more complex heterocyclic compounds for various industrial applications.

Mechanism of Action

The mechanism by which 2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Quinoline derivatives share a bicyclic aromatic structure but differ in substituent patterns, synthesis routes, and biological activities. Below is a detailed comparison:

Key Observations :

  • Synthetic Routes: Microwave-assisted synthesis improves yields for carboxylic acid-functionalized quinolines (e.g., compounds 9–12 in ), while diazonium coupling introduces azo groups for structural diversification .

Key Observations :

  • Toxicity Modulation: BHDQ’s benzoyl group prevents oxidation to 2,2,4-trimethyl-6-quinolone, a toxic metabolite associated with ethoxyquin .
  • Antioxidant vs.
Physicochemical Properties
Compound Melting Point (°C) Spectral Data (IR/NMR) Solubility References
2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid Not reported Not provided Likely polar due to COOH
Compound 8 () 340 IR: 1686 cm⁻¹ (COOH), 1677 cm⁻¹ (lactam); <sup>1</sup>H-NMR: δ 7.7–12.7 Low in nonpolar solvents
Ethoxyquin Not reported MS: m/z 217 [M]⁺ Lipophilic

Key Observations :

  • Carboxylic acid derivatives (e.g., compound 8) exhibit lower solubility in organic solvents compared to ethoxyquin, which is more lipophilic due to its ethoxy group.

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinoline-6-carboxylic acid (TMDHQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on TMDHQ's biological properties, mechanisms of action, and potential therapeutic applications.

TMDHQ is characterized by its unique structure, which includes a quinoline core and a carboxylic acid functional group. Its molecular formula is C12H13NO2, and it has a molecular weight of approximately 203.24 g/mol. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its biological activity and medicinal chemistry applications.

The biological activity of TMDHQ is primarily attributed to its ability to interact with specific molecular targets. Notably, TMDHQ has been identified as an inhibitor of gluconate 2-dehydrogenase, which is involved in carbohydrate metabolism. This interaction likely occurs through competitive binding at the enzyme's active site, thereby inhibiting the conversion of gluconate to 2-keto-gluconate.

Additionally, TMDHQ exhibits antioxidant properties that help mitigate oxidative stress by normalizing the function of the antioxidant system in cells. This mechanism has been particularly noted in studies involving liver injury models where TMDHQ reduced markers of oxidative damage and inflammation .

Antioxidant Activity

TMDHQ has demonstrated significant antioxidant activity. In experimental models of liver injury induced by acetaminophen (AAP), TMDHQ administration resulted in:

  • Decreased levels of oxidative stress markers such as 8-hydroxy-2-deoxyguanosine.
  • Reduced pro-inflammatory cytokines and activation of NF-κB pathways.
  • Lowered activities of caspases involved in apoptosis (caspase-3, caspase-8, and caspase-9) leading to reduced cell death .

Anti-inflammatory Properties

Research indicates that TMDHQ can alleviate inflammation associated with liver damage. The compound's ability to modulate cytokine production and inhibit apoptotic pathways suggests its potential as a therapeutic agent in inflammatory diseases. In rat models treated with AAP, TMDHQ significantly improved histopathological changes and liver function markers .

Potential Therapeutic Applications

TMDHQ's diverse biological activities position it as a candidate for various therapeutic applications:

  • Hepatoprotection : Its antioxidant and anti-inflammatory properties make it a promising agent for protecting the liver from drug-induced toxicity.
  • Anti-allergic and Anti-asthmatic Effects : Preliminary studies suggest that TMDHQ may possess antiallergic properties, potentially useful in treating respiratory conditions.
  • Cancer Research : The compound's ability to modulate metabolic pathways could be explored in cancer treatment strategies, particularly in targeting metabolic dysregulation in tumors .

Case Studies

  • Hepatoprotective Effects : In a study involving rats with AAP-induced liver injury, TMDHQ was administered at doses of 25 mg/kg and 50 mg/kg. Results showed significant improvements in liver enzyme levels and histological examination compared to control groups treated only with AAP .
  • Oxidative Stress Reduction : Another study highlighted the compound's role in reducing oxidative stress markers in liver tissues post-acetaminophen administration. The findings support TMDHQ's potential as an adjunct therapy for managing drug-induced hepatotoxicity .

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